[1-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

Catalog No.
S11414867
CAS No.
M.F
C19H23ClN2O3
M. Wt
362.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)...

Product Name

[1-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

IUPAC Name

2-[1-[[[2-(6-chloroindol-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid

Molecular Formula

C19H23ClN2O3

Molecular Weight

362.8 g/mol

InChI

InChI=1S/C19H23ClN2O3/c20-15-5-4-14-6-9-22(16(14)10-15)12-17(23)21-13-19(11-18(24)25)7-2-1-3-8-19/h4-6,9-10H,1-3,7-8,11-13H2,(H,21,23)(H,24,25)

InChI Key

FBFPYPXDLZQOOI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C=CC3=C2C=C(C=C3)Cl

The compound [1-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a complex organic molecule that features multiple functional groups, including an indole ring, an acetic acid moiety, and a cyclohexyl group. Its structure suggests potential interactions with biological targets due to the presence of the indole moiety, which is known for its biological significance and versatility in medicinal chemistry.

Involving this compound can be categorized primarily into:

  • Acylation Reactions: The acetyl group can participate in acylation reactions, where it may react with nucleophiles, such as amines or alcohols, to form amides or esters.
  • Hydrolysis Reactions: Under acidic or basic conditions, the acetic acid portion can undergo hydrolysis, leading to the release of acetic acid and regeneration of the corresponding amine.
  • Cyclization Reactions: The presence of the cyclohexyl group allows for potential cyclization reactions, which can lead to the formation of more complex structures.

These reactions are facilitated by various enzymes in biological systems, emphasizing the importance of enzyme catalysis in metabolic pathways involving such compounds

The biological activity of [1-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is expected to be influenced by its structural components. Indole derivatives often exhibit a range of pharmacological activities, including:

  • Anticancer Activity: Indole compounds have been studied for their potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Some derivatives may exhibit anti-inflammatory properties through modulation of inflammatory pathways.
  • Neuroactive Properties: Given the structural similarity to neurotransmitters, this compound may interact with central nervous system receptors.

Computer-aided predictions suggest that this compound could possess a diverse spectrum of biological activities based on its chemical structure .

Synthesis of this compound can be approached through several methods:

  • Starting from Indole Derivatives: The synthesis could begin with 6-chloroindole, which can be acetylated to introduce the acetyl group.
  • Amidation: The resulting acetylindole can then undergo amidation with an appropriate amine (e.g., cyclohexylamine) to form the desired structure.
  • Final Acetic Acid Modification: The final step would involve introducing the acetic acid moiety through methods such as carboxylation or coupling reactions.

Each step would require careful optimization of reaction conditions to ensure high yield and purity .

The potential applications of this compound are broad and include:

  • Pharmaceutical Development: As a candidate for drug development targeting various diseases due to its anticipated biological activities.
  • Research Tools: It may serve as a probe in biochemical studies aimed at understanding indole-related pathways.
  • Therapeutic Agents: Depending on its efficacy and safety profile, it could be developed into therapeutic agents for conditions like cancer or inflammatory diseases.

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules. Techniques such as:

  • Molecular Docking Studies: These can predict how the compound binds to specific receptors or enzymes.
  • In Vitro Assays: Testing against various cell lines can provide insights into its efficacy and mechanism of action.
  • Structure-Activity Relationship Analysis: This involves modifying the structure systematically to determine which parts are crucial for activity.

Such studies help elucidate the pharmacodynamics and pharmacokinetics of the compound .

Several compounds share structural similarities with [1-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid, including:

Compound NameStructural FeaturesBiological Activity
6-ChloroindoleIndole ring with chlorine substituentAnticancer properties
AcetylindoleIndole ring with acetyl groupNeuroactive effects
CyclohexylamineCyclohexane ring with amino groupAntidepressant activity

Uniqueness

The uniqueness of [1-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid lies in its combination of both cyclohexane and indole functionalities, which may provide a distinct mechanism of action compared to other similar compounds. Its specific arrangement allows for potentially enhanced interactions with biological targets that other compounds might not achieve.

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

362.1397203 g/mol

Monoisotopic Mass

362.1397203 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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